Fmoc-d-met-opfp

Übersicht

Beschreibung

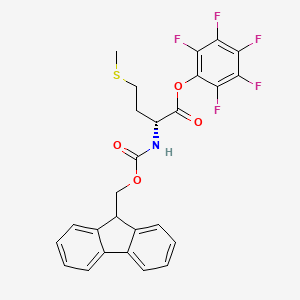

Fmoc-d-methionine pentafluorophenyl ester: is a derivative of d-methionine, an amino acid, protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-d-methionine pentafluorophenyl ester typically involves the reaction of d-methionine with fluorenylmethyloxycarbonyl chloride in the presence of a base, followed by the esterification with pentafluorophenol. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-d-methionine pentafluorophenyl ester is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, solvent ratios, and reaction times to achieve consistent results .

Analyse Chemischer Reaktionen

Mechanism:

-

Nucleophilic Acyl Substitution : The OPfp ester reacts with the deprotected N-terminal amine of a growing peptide chain, forming a peptide bond and releasing pentafluorophenol (Pfp-OH) as a byproduct (Fig. 1).

-

Reagents : Reactions typically use coupling agents like HATU or HBTU with DIPEA or NMM in DMF .

Key Findings :

-

The fluorinated aromatic ring improves solubility in organic solvents (e.g., DMF), enhancing coupling efficiency compared to non-fluorinated analogs.

-

Coupling yields exceed 90% under optimized conditions (1–2 equiv. reagent, 1–2 hr reaction time) .

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for subsequent couplings.

Mechanism:

-

Base-Induced Elimination : Piperidine (20% in DMF) abstracts the acidic proton at the 9-position of the fluorene ring, triggering β-elimination to release dibenzofulvene (DBF) and the free amine (Fig. 2) .

Optimized Conditions :

-

Deprotection Cocktail : 20% piperidine in DMF (half-life of Fmoc group: ~6 sec) .

-

Side Reactions Mitigation : Addition of 1% formic acid reduces aspartimide formation during deprotection .

Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Deprotection Time | 5–20 min | |

| DBF Scavenging Efficiency | >99% (piperidine adduct) |

Methionine Side-Chain Oxidation

The methionine residue in Fmoc-D-Met-OPfp is susceptible to oxidation, particularly during acidic cleavage or prolonged storage.

Reaction Pathway:

-

Oxidation : Methionine (-SCH) converts to methionine sulfoxide (-SOCH) under oxidative conditions (e.g., O, metal ions) .

-

Reduction : Sulfoxide can be reduced back to methionine using DTT or TCEP .

Preventive Measures :

Epimerization Risks

Racemization of the D-methionine chiral center may occur under prolonged basic conditions.

Factors Influencing Epimerization :

-

Deprotection Time : Extended piperidine exposure (>30 min) increases racemization .

-

Temperature : Lower temperatures (0–4°C) reduce epimerization rates .

Mitigation :

Phosphonate Stability and Hydrolysis

The OPfp ester is stable under SPPS conditions but hydrolyzes in protic or aqueous environments.

Hydrolysis Pathways:

-

Acidic Hydrolysis : Pfp ester converts to free carboxylic acid in TFA/water mixtures .

-

Basic Hydrolysis : Slow degradation in aqueous piperidine or morpholine .

Applications :

Side Reactions and Byproducts

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-d-methionine pentafluorophenyl ester is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains and later deprotected to reveal the free amino group .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, Fmoc-d-methionine pentafluorophenyl ester is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications .

Wirkmechanismus

The primary mechanism of action of Fmoc-d-methionine pentafluorophenyl ester involves its role as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of d-methionine during the synthesis process, preventing unwanted reactions. Upon completion of the peptide synthesis, the fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-l-methionine pentafluorophenyl ester

- Fmoc-l-methionine

- Fmoc-d-methionine

Comparison: Fmoc-d-methionine pentafluorophenyl ester is unique due to its use of d-methionine, which is the enantiomer of l-methionine. This enantiomeric difference can lead to variations in the biological activity and properties of the synthesized peptides. Additionally, the use of pentafluorophenyl ester enhances the reactivity of the compound, making it more efficient in peptide coupling reactions compared to other similar compounds .

Biologische Aktivität

Fmoc-d-methionine pentafluorophenyl ester (Fmoc-d-Met-OPfp) is a derivative of the amino acid methionine, commonly employed in peptide synthesis. Its utility in biological research stems from its role in facilitating the synthesis of peptides that exhibit various biological activities, including therapeutic potentials.

This compound serves as a protected form of d-methionine, which is crucial for solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during synthesis, allowing for controlled incorporation into peptide chains. Upon completion of synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Applications in Biological Research

The compound is primarily used in:

- Peptide Synthesis : It is integral to the development of peptide-based drugs and therapeutic agents. The unique properties of OPfp esters allow for cleaner peptide synthesis with minimal side reactions .

- Drug Development : this compound is utilized in creating peptides that can interact with biological targets, potentially leading to new therapeutic options.

Biological Activity Data

Recent studies have highlighted the biological activities associated with peptides synthesized using this compound. Below is a summary table showcasing various peptides and their reported activities.

| Peptide Name | Biological Activity | Reference |

|---|---|---|

| Peptide A | Antimicrobial activity against E. coli | |

| Peptide B | Inhibition of cancer cell proliferation | |

| Peptide C | Modulation of immune response |

Case Studies

Several case studies illustrate the efficacy of peptides synthesized using this compound:

- Antimicrobial Peptides : A study demonstrated that a peptide synthesized with this compound exhibited significant antimicrobial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The mechanism involved disruption of bacterial membrane integrity.

- Cancer Therapeutics : Another study focused on a peptide designed to inhibit cancer cell proliferation. Results indicated that this peptide could significantly reduce cell viability in vitro, suggesting potential applications in cancer therapy .

- Immune Modulation : Research also indicated that certain peptides derived from this compound could modulate immune responses, enhancing T-cell activation and proliferation .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDPSRDTLNXPFQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.